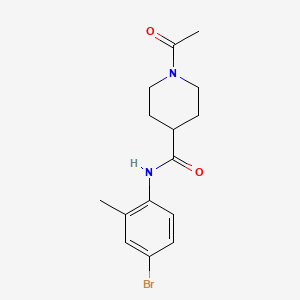

![molecular formula C20H21N7O B5500819 7-[(2-苯胺嘧啶-5-基)羰基]-N,N-二甲基-5,6,7,8-四氢吡啶并[3,4-d]嘧啶-4-胺](/img/structure/B5500819.png)

7-[(2-苯胺嘧啶-5-基)羰基]-N,N-二甲基-5,6,7,8-四氢吡啶并[3,4-d]嘧啶-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones can be achieved through a practical strategy involving 4,6-dichloro-5-formylpyrimidine, primary amines, and aldehydes. The key synthesis step entails a cyclization reaction through an intramolecular amide addition to an iminium intermediate, leading to the formation of the pyrimido[4,5-d]pyrimidine core with further derivatization possibilities (Xiang et al., 2012).

Molecular Structure Analysis

The molecular structure of pyrido[3,4-d]pyrimidin-4-amines and related compounds can be characterized by various spectroscopic methods. For example, Noguchi et al. (1988) described the synthesis and structural elucidation of dihydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-diones, providing insights into their molecular architecture and the influence of substituents on their structure (Noguchi et al., 1988).

Chemical Reactions and Properties

The reactivity and chemical properties of pyrido[3,4-d]pyrimidin-4-amines are influenced by their functional groups and molecular structure. For instance, the cyclization reactions involving 5-acetyl-4-aminopyrimidines under specific conditions can lead to the formation of new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives, showcasing the compound's ability to undergo transformation into various heterocyclic frameworks (Komkov et al., 2021).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting points, and crystal structure, can be determined through empirical studies and instrumental analysis. The synthesis and crystal structure of heterocyclic tetrahydropyrido[4′,3′:4,5]thieno[2,3-d]pyrimidinone derivatives, as discussed by Chen and Liu (2019), provide valuable data on the physical characteristics and stability of these compounds under various conditions (Chen & Liu, 2019).

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents, stability under various chemical conditions, and potential for further functionalization, are key aspects of these compounds. The versatile binding behavior of pyrido[2,3-d]pyrimidines, as demonstrated in the coordination chemistry with divalent cations, highlights their potential for forming complex structures and their reactivity towards other chemical entities (Maldonado et al., 2009).

科学研究应用

合成与抗菌应用

一个研究领域集中于合成新的吡唑和抗菌吡唑并嘧啶衍生物,它们显示出显著的抗菌活性。该过程涉及特定化合物的缩合,以产生吡唑并[3,4-d]嘧啶-4-胺,然后对其进行表征并评估其抗菌特性 (Rahmouni 等人,2014)。

抗高血压活性

另一个研究领域涉及 6-芳基吡啶并[2,3-d]嘧啶-7-胺衍生物的抗高血压活性。这些化合物通过结构变异,已证明具有降低高血压大鼠血压的能力,展示了它们作为抗高血压剂的潜力 (Bennett 等人,1981)。

抗增殖评价

据报道对新型嘧啶并[1,6-a]噻吩并[2,3-d]嘧啶衍生物的抗增殖评价进行了研究,其中合成了化合物并测试了它们对人乳腺癌和小鼠成纤维细胞系的活性。一些衍生物在诱导凋亡细胞死亡方面显示出有希望的结果,表明它们作为抗癌剂的潜力 (Atapour-Mashhad 等人,2017)。

酪氨酸激酶抑制

已探索 6-取代 4-(苯基氨基)嘧啶并[5,4-d]嘧啶作为表皮生长因子受体 (EGFR) 抑制剂的合成和构效关系。这些化合物与吡啶并[3,2-d]-和吡啶并[3,4-d]-嘧啶有关,抑制 EGFR 的酪氨酸激酶活性,表明它们在癌症治疗中的效用 (Rewcastle 等人,1997)。

其他应用

进一步的研究包括研究新型吡唑并嘧啶衍生物作为抗癌和抗 5-脂氧合酶剂,展示了广泛的生物活性以及潜在的治疗应用 (Rahmouni 等人,2016)。

作用机制

安全和危害

未来方向

The future directions in the field of pyridopyrimidines involve the development of new synthetic protocols to prepare these compounds, the exploration of their biological activity, and their application in therapy . The objective is to synthesize novel pyridopyrimidine analogs possessing enhanced therapeutic activities with minimum toxicity .

属性

IUPAC Name |

(2-anilinopyrimidin-5-yl)-[4-(dimethylamino)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N7O/c1-26(2)18-16-8-9-27(12-17(16)23-13-24-18)19(28)14-10-21-20(22-11-14)25-15-6-4-3-5-7-15/h3-7,10-11,13H,8-9,12H2,1-2H3,(H,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGYSTLXQRZVWTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=NC2=C1CCN(C2)C(=O)C3=CN=C(N=C3)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-[(2-anilinopyrimidin-5-yl)carbonyl]-N,N-dimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

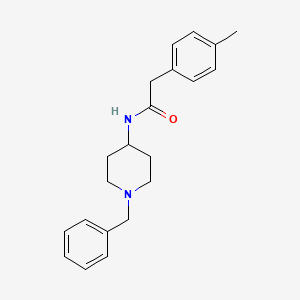

![N-cyclopropyl-2-[1-(2,2-dimethylpropyl)-3-oxo-2-piperazinyl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B5500755.png)

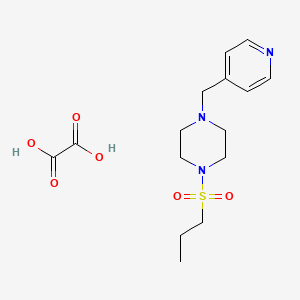

![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-5-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5500776.png)

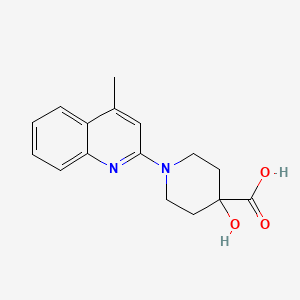

![N-{4-oxo-4-[(3R*,3aR*,7aR*)-3-phenylhexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]butyl}acetamide](/img/structure/B5500789.png)

![N-(cyclopropylmethyl)-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]-N-propylacetamide](/img/structure/B5500797.png)

![4-butoxy-N-[2-(4-nitrophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B5500804.png)

![N-(3-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)-2-furamide](/img/structure/B5500812.png)

![N-[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]phenylalanine](/img/structure/B5500821.png)

![2-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl}-4-(3,3,3-trifluoropropyl)pyrimidine](/img/structure/B5500829.png)

![N~1~-{[4-(4-methylphenyl)-5-(2-pyridinyl)-1H-imidazol-2-yl]methyl}-L-threoninamide hydrochloride](/img/structure/B5500834.png)

![4-[4-(2-fluorobenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5500848.png)